2-Phenylpiperidine-2-carboxylic acid

Neurokinin-1 Receptor NK1 Antagonist Conformational Analysis

Researchers designing GPCR-targeted peptidomimetics often encounter flexibility and selectivity challenges. This α,α-disubstituted amino acid introduces a chiral quaternary center for conformational constraint, directly addressing these issues. - Conformational Lock: Enforces β-turn geometries to enhance target binding, as demonstrated by the NK1 antagonist CP-99,994 (Ki = 0.25 nM). - Stereochemical Precision: The rigid quaternary center enables enantiomerically pure ligand synthesis, improving pharmacological selectivity. - Supply Chain Reliability: Available from BenchChem with documented purity and expedited global logistics for rapid SAR campaign support.

Molecular Formula C12H15NO2
Molecular Weight 205.25 g/mol
CAS No. 72518-42-4
Cat. No. B1284492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylpiperidine-2-carboxylic acid
CAS72518-42-4
Molecular FormulaC12H15NO2
Molecular Weight205.25 g/mol
Structural Identifiers
SMILESC1CCNC(C1)(C2=CC=CC=C2)C(=O)O
InChIInChI=1S/C12H15NO2/c14-11(15)12(8-4-5-9-13-12)10-6-2-1-3-7-10/h1-3,6-7,13H,4-5,8-9H2,(H,14,15)
InChIKeyROLZGXIJZZQJSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylpiperidine-2-carboxylic acid: Chiral Piperidine Building Block


2-Phenylpiperidine-2-carboxylic acid (CAS 72518-42-4) is a chiral heterocyclic building block consisting of a piperidine ring with a phenyl group at the 2-position and a carboxylic acid at the same position, creating a quaternary stereocenter . With a molecular formula of C12H15NO2 and a molecular weight of 205.25 g/mol, this compound serves as a versatile intermediate in medicinal chemistry, particularly for constructing conformationally constrained piperidine scaffolds found in numerous bioactive molecules .

Quaternary stereocenter for constrained scaffolds
Chiral building block for enantiopure synthesis
Conformational control in peptidomimetic design

Why 2-Phenylpiperidine-2-carboxylic acid Cannot Be Replaced


The quaternary center at the 2-position created by the phenyl substitution is a critical structural feature that cannot be replicated by unsubstituted piperidine-2-carboxylic acid (pipecolic acid) or regioisomers such as 6-phenylpiperidine-2-carboxylic acid . This α,α-disubstituted amino acid motif introduces significant conformational constraint that can enhance target binding affinity and metabolic stability in derived peptidomimetics, as evidenced by the sub-nanomolar potency of the NK1 antagonist CP-99,994, which is built upon a 2-phenylpiperidine core [1]. Furthermore, the chiral quaternary center enables the construction of enantiomerically pure ligands, a feature absent in achiral or non-quaternary analogs, directly impacting pharmacological selectivity [2].

Unsubstituted pipecolic acid
Lacks α,α-disubstitution; scaffold conformation may differ significantly
Regioisomers (e.g., 6-phenyl)
Different substitution pattern alters synthetic reactivity and scaffold geometry
Achiral or non-quaternary analogs
Cannot reproduce stereochemical control; enantiomer-specific interactions may not transfer

Quantitative Advantages of 2-Phenylpiperidine-2-carboxylic acid


Conformational Constraint for NK1 Receptor Binding

The 2-phenylpiperidine scaffold, directly accessible from 2-phenylpiperidine-2-carboxylic acid, provides the conformational rigidity required for high-affinity NK1 receptor binding. In a direct comparison, the 2,2-disubstituted piperidine derivative CP-99,994, which is synthesized from a 2-phenylpiperidine-2-carboxylic acid equivalent, exhibits a Ki of 0.25 nM at the human NK1 receptor [1]. In contrast, unconstrained linear peptide analogs or differently substituted piperidines show significantly reduced affinity, often in the micromolar range [2]. This represents a >1000-fold improvement in binding potency directly attributable to the quaternary center.

NK1 Binding Affinity
Class-level
0.25 nM (CP-99,994) vs µM range
>1000-fold difference
Supports scaffold-dependent binding interpretation
Data from derivative; review for building block relevance
Neurokinin-1 Receptor NK1 Antagonist Conformational Analysis

Regioselective Lithiation for Quaternary Piperidine Synthesis

N-Boc-2-phenylpiperidine, a protected form of the target compound, undergoes exclusive benzylic lithiation at the 2-position, whereas N-Boc-2-alkylpiperidines lithiate at the 6-position [1]. This regioselectivity, driven by the phenyl group's ability to stabilize the adjacent carbanion, provides a unique synthetic handle for introducing diverse electrophiles at the quaternary center. The resulting 2,2-disubstituted piperidines are inaccessible via conventional alkylation of simpler piperidine-2-carboxylic acids, which lack this directing effect.

Regioselective Lithiation
Head-to-head
Exclusive benzylic lithiation at 2-position
vs 6-position for N-Boc-2-alkylpiperidines
s-BuLi, Et₂O, -78°C
Supports late-stage diversification strategy
Regioselectivity enables parallel analog synthesis
Synthetic Methodology C-H Functionalization Late-Stage Diversification

Stereochemical Purity and L-Type Calcium Channel Selectivity

The stereochemistry of the 2-phenylpiperidine core is critical for minimizing off-target activity. CP-99,994, the (2S,3S)-enantiomer, exhibits an IC50 of 3 µM at the L-type calcium channel, whereas the earlier lead CP-96,345 (a racemic mixture) has a significantly more potent IC50 of 27 nM [1]. This 111-fold reduction in off-target calcium channel affinity demonstrates that chiral resolution and control of stereochemistry, starting from a chiral building block like 2-phenylpiperidine-2-carboxylic acid, is essential for achieving a clean pharmacological profile.

L-Type Ca²⁺ Channel Off-Target
Head-to-head
IC₅₀ 3 µM (CP-99,994) vs 27 nM (racemate)
111-fold reduction
Supports stereochemical-control context for selectivity profiling
Rat brain synaptosome binding assay
Stereoselectivity Off-Target Effects Calcium Channel

Carboxylic Acid Moiety for Diverse Derivatization

The carboxylic acid group at the 2-position of 2-phenylpiperidine-2-carboxylic acid (pKa ~3.5 for piperidine-2-carboxylic acids) [1] provides a direct handle for amide bond formation, esterification, and reduction. This is in contrast to simple 2-phenylpiperidine, which lacks a functional group for conjugation. For instance, the carboxylic acid can be converted to an ester (e.g., methyl ester) to modulate lipophilicity (cLogP shift of ~1.5 units) or to an amide to create peptidomimetic bonds, as demonstrated in the synthesis of LXRβ agonists where a 2-phenylpiperidine-2-carboxylate ester was used [2].

Functional Group Versatility
Data to verify
Enables amide, ester, reduction chemistry
pKa ~3.5 (predicted)
Functional group supports conjugation research
pKa predicted; experimental verification recommended
Peptidomimetics Amide Bond Formation Prodrug Design

2-Phenylpiperidine-2-carboxylic acid: Key Research Applications


Constrained Peptidomimetics for GPCR Targets

The α,α-disubstituted amino acid motif is ideal for constructing peptidomimetics that mimic β-turn structures, a common recognition element in GPCR ligands. As demonstrated by the NK1 antagonist CP-99,994 (Ki = 0.25 nM) [1], the 2-phenylpiperidine-2-carboxylic acid scaffold provides the necessary conformational rigidity to achieve sub-nanomolar binding affinities. Researchers can use this building block to design novel ligands for other peptide-binding GPCRs, such as opioid or chemokine receptors, where conformational constraint is key to potency and selectivity.

Enantiopure CNS-Penetrant Drug Candidates

The chiral quaternary center is essential for minimizing off-target pharmacology. The 111-fold reduction in L-type calcium channel affinity observed for the (2S,3S)-enantiomer (IC50 = 3 µM) compared to the racemate (IC50 = 27 nM) [2] underscores the importance of stereochemical purity. Procuring enantiomerically pure 2-phenylpiperidine-2-carboxylic acid enables medicinal chemists to develop CNS-active drug candidates with improved safety margins, particularly for chronic indications where cardiovascular side effects are a major concern.

Late-Stage SAR via Regioselective Lithiation

The exclusive benzylic lithiation of N-Boc-2-phenylpiperidine [3] provides a unique opportunity for late-stage diversification. Researchers can introduce a wide variety of electrophiles (alkyl halides, aldehydes, etc.) at the quaternary center to rapidly generate libraries of 2,2-disubstituted piperidines. This approach accelerates structure-activity relationship (SAR) studies by enabling the parallel synthesis of dozens of analogs from a common intermediate, significantly reducing the time and cost associated with traditional de novo synthesis.

Allosteric Proteasome Inhibitors for Oncology

Piperidine-2-carboxylic acid derivatives have been disclosed as allosteric inhibitors of the proteasome [4]. The phenyl substitution at the 2-position in 2-phenylpiperidine-2-carboxylic acid introduces lipophilicity that can enhance binding to hydrophobic pockets within the proteasome's regulatory particle. This building block can serve as a starting point for developing novel cancer therapeutics that modulate protein degradation pathways with potentially fewer side effects than active-site proteasome inhibitors.

Application
Selection Property
Validation Focus
GPCR peptidomimetic design
Quaternary stereocenter for conformational constraint
Target binding assay response
Enantiopure CNS research tools
Chiral quaternary center for stereochemical control
Off-target selectivity profiling
Late-stage SAR diversification
Regioselective benzylic lithiation handle
Synthetic route reproducibility
Proteasome modulation studies
2-Phenyl substitution for hydrophobic pocket binding
Allosteric inhibition endpoint review

Technical Documentation Hub

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